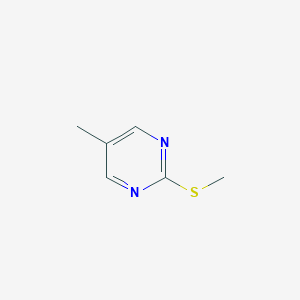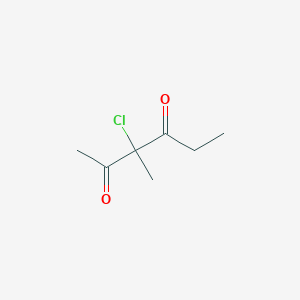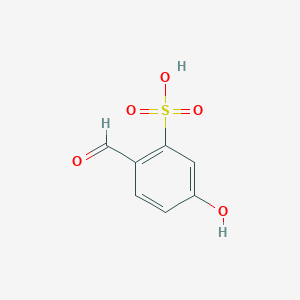
3-(Pyrrol-1-Yl)Thiophen-2-yl-methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(Pyrrol-1-yl)thiophene-2-methanol often involves complex reactions. For instance, conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, which share structural similarities, have been synthesized through chemical and electrochemical polymerization processes. These synthesis methods highlight the versatility and complexity of producing compounds with thiophene and pyrrole units (Pandule et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(Pyrrol-1-yl)thiophene-2-methanol and related compounds is crucial in determining their electronic and optical properties. For instance, the UV-visible absorption and cyclic voltammograms of similar SNS monomers indicate the presence of π-π* transitions and under-gap electronic transitions, essential for conducting polymers (Pandule et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives can lead to various interesting compounds. For example, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally similar, undergo self-condensation to produce bis(thienopyrrolyl)methanes, demonstrating the potential for creating complex molecular architectures (Torosyan et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and electrical conductivity, of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives are influenced by their molecular structure. Conducting polymers based on similar structures have shown good thermal stability up to 400°C and varying electrical conductivity based on substituent effects, highlighting the importance of molecular design in tailoring material properties (Pandule et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophiles or nucleophiles, of 3-(Pyrrol-1-yl)thiophene-2-methanol and its derivatives are key to their applications in synthesis and material science. The ability of similar compounds to undergo various reactions, including cycloadditions and polymerizations, underscores the versatility of thiophene-pyrrole-based compounds in organic synthesis and materials chemistry (Torosyan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antifungal-Aktivität
Eine Reihe neuartiger 3-(Thiophen-2-yl)-1,5-Dihydro-2H-pyrrol-2-on-Derivate, die eine Hydrazongruppe enthalten, wurden entwickelt und synthetisiert und zeigten eine potente antimykotische Aktivität . Dies deutet darauf hin, dass “3-(Pyrrol-1-Yl)Thiophen-2-yl-methanol” als Vorläufer bei der Synthese von Antimykotika dienen könnte.
Zytotoxische Aktivität
Derivate von Pyrrol, zu denen auch die Struktur von “this compound” gehört, haben eine gute zytotoxische Aktivität gegen einige Krebszelllinien gezeigt . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung von Krebsmedikamenten hin.
Synthese von Thiophenderivaten
Die Verbindung wurde bei der Synthese von Thiophenderivaten verwendet, die in der pharmazeutischen Chemie aufgrund ihrer pharmakologischen Eigenschaften von Bedeutung sind . Diese Derivate finden Anwendungen von Krebsmedikamenten bis hin zu entzündungshemmenden Medikamenten.
Van Leusen-Pyrrol-Synthese
Die Van Leusen-Pyrrol-Synthese beinhaltet die [3+2]-Cycloadditionsreaktion von TosMIC mit elektronenarmen Olefinen zur Synthese von Pyrrolderivaten . “this compound” kann in dieser Reaktion verwendet werden, um verschiedene Pyrrol-basierte Verbindungen zu erzeugen.
Click-Chemie
Diese Verbindung wurde in der Click-Chemie verwendet, um Pyrrol- und Thiophen-funktionelle Derivate zu synthetisieren . Diese Derivate sind wertvoll bei der Herstellung von Polymeren und Materialien mit spezifischen Eigenschaften.
Medizinische Chemie
In der medizinischen Chemie wird “this compound” verwendet, um Verbindungen mit einer Vielzahl von biologischen Wirkungen zu erzeugen. Seine Derivate werden für therapeutische Anwendungen gegen verschiedene Krankheiten oder Störungen untersucht .
Chemische Synthese
Die Verbindung ist an chemischen Syntheseprozessen beteiligt, bei denen sie zur Herstellung komplexer Moleküle mit potenziellen Anwendungen in der Wirkstoffforschung und Materialwissenschaft beiträgt .
Molekulardynamiksimulationen
“this compound” wurde in Molekular- dynamiksimulationen verwendet, um Stereochemie, Isomerie, Hybridisierung und Orbitale zu verstehen, die bei der Entwicklung neuer Medikamente und Materialien von entscheidender Bedeutung sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-pyrrol-1-ylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUHWYHSLZKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321645 | |
| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107073-27-8 | |
| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





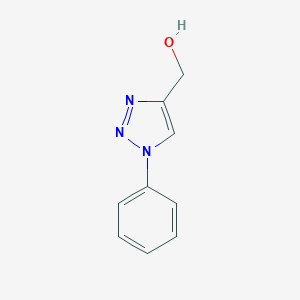
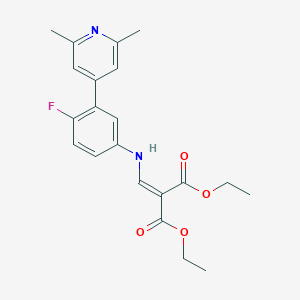

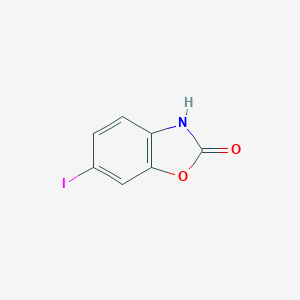
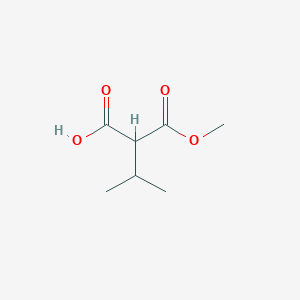
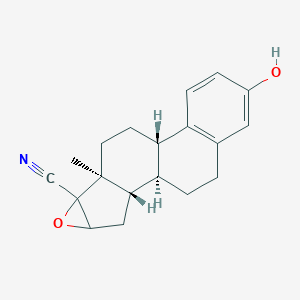
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
